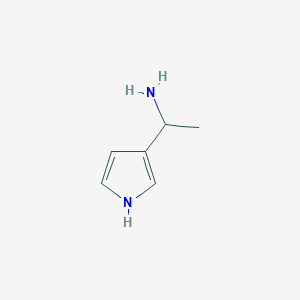

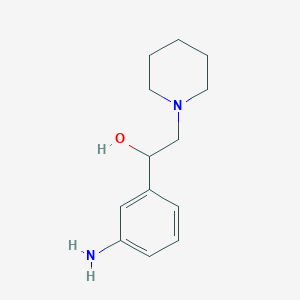

![molecular formula C8H7BrN2 B1373930 4-Bromo-1-methyl-1H-pyrrolo[2,3-B]pyridine CAS No. 1234616-25-1](/img/structure/B1373930.png)

4-Bromo-1-methyl-1H-pyrrolo[2,3-B]pyridine

説明

“4-Bromo-1-methyl-1H-pyrrolo[2,3-B]pyridine” is a chemical compound that has been studied for its potential applications in various fields. It has been found to be a potent inhibitor of the human neutrophil elastase (HNE), a serine protease that plays a crucial role in inflammatory diseases, especially pulmonary pathologies . Additionally, it has been reported to have potent activities against FGFR1, 2, and 3, which are key players in various types of tumors .

Synthesis Analysis

The synthesis of “this compound” and its derivatives has been reported in several studies. For instance, a study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . Another study reported the synthesis and biological evaluation of a new series of HNE inhibitors with a pyrrolo pyridine scaffold .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolo[2,3-B]pyridine scaffold. This scaffold is an isomer of indazoles, and its orientation in the HNE catalytic triad Ser195-His57-Asp102 has been found to correlate with the effectiveness of the inhibitor interaction with the enzyme .

Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and diverse. For instance, a study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . Another study reported that the methoxy group at the 3-position of the phenyl ring in a derivative of “this compound” decreased FGFR1 potency and cellular activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are characterized by its molecular weight, which is 211.06 g/mol, and its molecular formula, which is C8H7BrN2 . It has a topological polar surface area of 17.8 Ų and a complexity of 151 .

科学的研究の応用

Synthesis of Analogues

An efficient synthesis method for 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride and its N6-substituted analogues has been achieved. This method is significant for the synthesis of different N6-substituted 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridines, showcasing its versatility in creating various analogues (Nechayev et al., 2013).

Antibacterial Activity

A series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids synthesized from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate demonstrated antibacterial activity in vitro. This indicates its potential as a compound for developing antibacterial agents (Toja et al., 1986).

Synthesis of Natural Alkaloid Variolin B

A compound derived from 3-bromo-2-(bromomethyl)-4-methoxypyrrolo[2,3-b]pyridine was used in the synthesis of the natural alkaloid variolin B. This showcases the application of this compound in the synthesis of complex natural products (Baeza et al., 2010).

Building Blocks for Drug Discovery

4-Bromothieno[2,3-b]pyridine, achieved via regioselective bromination of thieno[2,3-b]pyridine, has been identified as a potential building block for use in drug discovery research, demonstrating its importance in the pharmaceutical industry (Lucas et al., 2015).

Synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine Framework

A synthesis approach for heterocycles containing a 5-bromo-1H-pyrrolo[2,3-b]pyridine framework has been developed. This method allows the building of a 5-bromo-7-azaindole scaffold with various substituents, showcasing its utility in constructing complex molecular structures (Alekseyev et al., 2015).

Synthesis of Nortopsentin Analogues

New nortopsentin analogues, 1H-pyrrolo[2,3-b]pyridine derivatives, were synthesized and demonstrated significant antitumor activity in models of diffuse malignant peritoneal mesothelioma, highlighting its potential in cancer research (Carbone et al., 2013).

作用機序

Target of Action

The primary target of 4-Bromo-1-methyl-1H-pyrrolo[2,3-B]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . FGFR is a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of FGFR signaling pathway due to amplification, fusion or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Mode of Action

This compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The compound inhibits this process, thereby reducing the activation of the FGFR signaling pathway .

Biochemical Pathways

The inhibition of FGFRs by this compound affects several downstream signaling pathways, including the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways regulate various cellular processes such as organ development, cell proliferation and migration, angiogenesis, and others . By inhibiting FGFRs, the compound disrupts these pathways, potentially leading to reduced tumor growth and progression .

Result of Action

The inhibition of FGFRs by this compound leads to a reduction in the migration and invasion abilities of cancer cells . For instance, it has been shown to significantly reduce the migration and invasion abilities of 4T1 breast cancer cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the physiological environment within the body, such as pH, temperature, and the presence of other molecules, as well as external factors such as storage conditions. For instance, it is recommended to store the compound at 0-8°C for optimal stability .

生化学分析

Biochemical Properties

4-Bromo-1-methyl-1H-pyrrolo[2,3-B]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs are a family of receptor tyrosine kinases that are involved in various cellular processes, including cell growth, differentiation, and angiogenesis. The interaction of this compound with FGFRs results in the inhibition of their kinase activity, thereby affecting downstream signaling pathways . Additionally, this compound has been shown to interact with other proteins and enzymes involved in cell signaling and metabolic pathways, further highlighting its importance in biochemical research.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been demonstrated to inhibit cell proliferation and induce apoptosis, particularly in breast cancer cell lines . The inhibition of FGFR signaling by this compound disrupts key cell signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, leading to reduced cell survival and increased cell death . Furthermore, this compound has been shown to affect gene expression and cellular metabolism, contributing to its overall impact on cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with FGFRs. The compound binds to the ATP-binding pocket of the receptor, thereby inhibiting its kinase activity and preventing the phosphorylation of downstream signaling molecules . This inhibition leads to the disruption of key signaling pathways involved in cell proliferation, survival, and migration. Additionally, this compound may interact with other biomolecules, such as transcription factors and metabolic enzymes, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard storage conditions, with minimal degradation over extended periods . In in vitro studies, the inhibitory effects on FGFR signaling and cell proliferation are sustained over time, indicating the compound’s potential for long-term applications in biochemical research

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFR signaling and reduces tumor growth in cancer models . At higher doses, toxic effects may be observed, including adverse effects on normal cell function and overall health . It is crucial to determine the optimal dosage range for therapeutic applications to minimize toxicity while maximizing efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with FGFRs and other enzymes. The compound’s inhibition of FGFR signaling affects metabolic flux and the levels of key metabolites involved in cell growth and survival . Additionally, this compound may interact with metabolic enzymes, further influencing cellular metabolism and energy production.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, such as the ATP-binding pocket of FGFRs, where it exerts its inhibitory effects . The distribution of this compound within cells is crucial for its overall efficacy and impact on cellular processes.

Subcellular Localization

The subcellular localization of this compound is primarily determined by its interactions with FGFRs and other target biomolecules . The compound is directed to specific compartments, such as the plasma membrane and cytoplasm, where it binds to FGFRs and inhibits their activity . Additionally, post-translational modifications and targeting signals may influence the localization and function of this compound within cells.

特性

IUPAC Name |

4-bromo-1-methylpyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-11-5-3-6-7(9)2-4-10-8(6)11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZHKLWVRBGNOFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C(C=CN=C21)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301264769 | |

| Record name | 4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301264769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1234616-25-1 | |

| Record name | 4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1234616-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301264769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

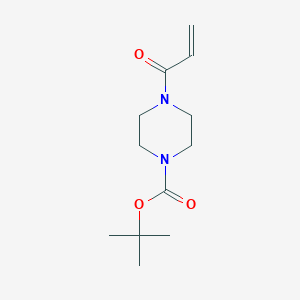

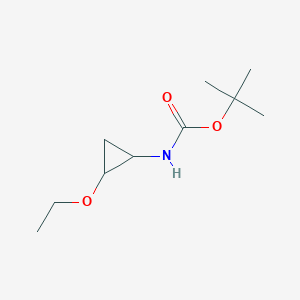

![3-[(2-fluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1373848.png)

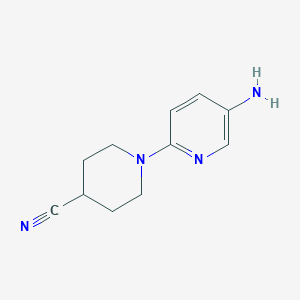

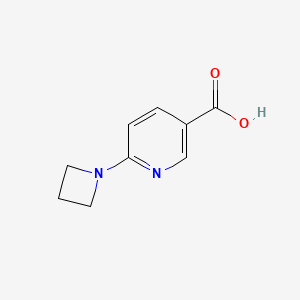

![Octahydrocyclopenta[b]thiomorpholine](/img/structure/B1373850.png)

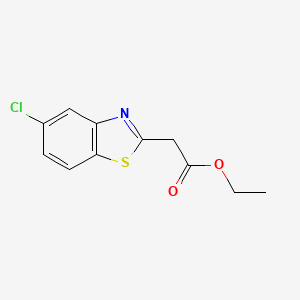

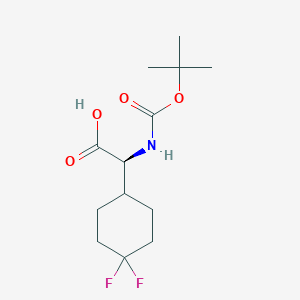

![2-Oxa-5-azaspiro[3.4]octane](/img/structure/B1373852.png)

![4-bromo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazole](/img/structure/B1373853.png)

![3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1373860.png)